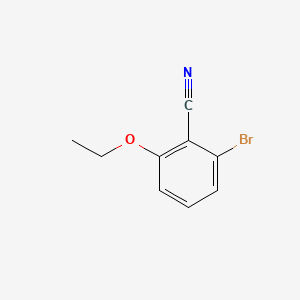
Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate is an organic compound with the molecular formula C14H14N2O4 . It is used in research and is classified under the category of organic building blocks, specifically benzene compounds .
Synthesis Analysis
The synthesis of this compound has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3- (3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . This process is noteworthy for its efficiency in forming new bonds under environmentally benign conditions.Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact conformation and arrangement of these atoms would require more specific data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This compound can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites . Reactions of this compound with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate is 274.27 g/mol . It should be stored sealed in dry conditions at 2-8°C . The boiling point data is not available .Applications De Recherche Scientifique
Chemical Degradation and Mutagenicity
Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate's structural analogs, such as 1-Ethyl-1-nitrosourea (ENU), serve as potent mutagenic agents used in research to understand genetic mutations and carcinogenesis. ENU exhibits dual actions of ethylation and carbamoylation, impacting cellular DNA by transferring ethyl groups to nucleophilic sites and inducing a wide spectrum of mutations, which aids in exploring mutagenesis mechanisms across different species (Shibuya & Morimoto, 1993).
Environmental Biodegradation Studies
Research on analogs such as ethyl tert-butyl ether (ETBE) in environmental science focuses on understanding biodegradation mechanisms in soil and groundwater. Studies reveal microorganisms capable of degrading ETBE aerobically, highlighting the pathways and microbial genes involved. This research is crucial for developing strategies to mitigate pollution from ether oxygenates in the environment (Thornton et al., 2020).
Toxicological Review and Human Safety
In toxicological studies, compounds similar to ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate, like ethyl tertiary-butyl ether (ETBE), undergo comprehensive review to assess their safety and potential health effects. These reviews encompass inhalation, metabolism, and the effects on various biological systems, contributing to the safety assessment of chemicals used in consumer products (Mcgregor, 2007).
Atmospheric Chemistry Research
Studies on nitrated phenols similar in structure to the nitrophenyl group in ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate explore their atmospheric occurrence and sources, including combustion processes and pesticide hydrolysis. This research is vital for understanding atmospheric chemistry and the environmental impact of nitroaromatic compounds (Harrison et al., 2005).
Applications in Gasoline Additives
The research on ethers like ethyl tert-butyl ether (ETBE) discusses its role as a gasoline additive, enhancing fuel octane rating while reducing exhaust pollution. Understanding the chemical properties and environmental fate of such additives is crucial for developing eco-friendly fuels (Marsh et al., 1999).
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(17)13(9-15)10(2)8-11-4-6-12(7-5-11)16(18)19/h4-7H,3,8H2,1-2H3/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRWSWDLIUAFDG-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/CC1=CC=C(C=C1)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735174 |
Source


|
| Record name | Ethyl (2E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |
CAS RN |
1313714-59-8 |
Source


|
| Record name | Ethyl (2E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)
![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)
![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)

![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)
![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)


![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)


